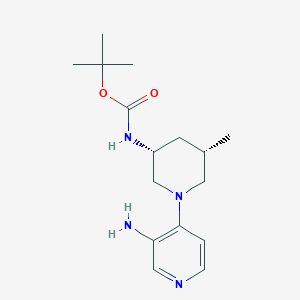

tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate

Description

Properties

Molecular Formula |

C16H26N4O2 |

|---|---|

Molecular Weight |

306.40 g/mol |

IUPAC Name |

tert-butyl N-[(3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl]carbamate |

InChI |

InChI=1S/C16H26N4O2/c1-11-7-12(19-15(21)22-16(2,3)4)10-20(9-11)14-5-6-18-8-13(14)17/h5-6,8,11-12H,7,9-10,17H2,1-4H3,(H,19,21)/t11-,12+/m0/s1 |

InChI Key |

OYVHBKYSQSWGEV-NWDGAFQWSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](CN(C1)C2=C(C=NC=C2)N)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1CC(CN(C1)C2=C(C=NC=C2)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stereoselective Piperidine Core Synthesis

The chiral 5-methylpiperidin-3-yl scaffold is prepared through stereoselective cyclization and chiral auxiliary strategies:

- Starting from precursors such as propionaldehyde and methyl acrylate, an enamine intermediate is formed using piperidine catalysis.

- Cyclocondensation with chiral auxiliaries like (R)-phenylglycinol yields lactam intermediates with controlled stereochemistry.

- Reductive cleavage of the oxazolidine ring and removal of the chiral auxiliary by treatment with titanium tetrachloride and sodium in liquid ammonia affords the chiral lactam.

- Boc protection of the lactam nitrogen is performed using di-tert-butyl dicarbonate (Boc2O) to yield the Boc-protected piperidine intermediate.

This sequence ensures the (3R,5S) stereochemistry is maintained with high selectivity.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Piperidine core formation | Propionaldehyde + methyl acrylate, piperidine enamine, chiral auxiliary (R-phenylglycinol), reductive cleavage with TiCl4/Et3SiH and Na/NH3 | Not specified | Stereoselective formation of (3R,5S)-5-methylpiperidin-3-yl lactam |

| Boc protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., TEA), solvent (DCM) | High | Protects piperidine nitrogen as tert-butyl carbamate |

| Pd-catalyzed amination/coupling | Pd2(dba)3·CHCl3, DavePhos, K3PO4, DMF, 130 °C, 3 h | ~77 | Coupling with 5-bromo-3-aminopyridine or analogs to install 3-aminopyridin-4-yl group |

| Purification | Flash chromatography (EtOAc/hexane gradient) | - | Isolates pure product with defined stereochemistry |

Research Findings and Considerations

- The palladium-catalyzed coupling step is crucial for introducing the aminopyridinyl substituent with high regio- and stereoselectivity.

- The choice of ligand (DavePhos) and base (K3PO4) in DMF solvent system is optimized for high yield and minimal side reactions.

- Maintaining stereochemical integrity during the multi-step synthesis requires careful control of reaction conditions and purification techniques.

- The Boc protecting group is stable under the coupling conditions but can be removed later if needed for further functionalization.

- Analytical data such as mass spectrometry (m/z = 410.2 [M+H]+) confirms the molecular weight of the coupled product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Drug Development

tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate has been explored as a potential drug candidate due to its structural similarity to known pharmacophores. Its ability to interact with various biological targets makes it a candidate for further development in treating conditions such as:

- Neurological Disorders : The compound's structural features suggest potential activity in modulating neurotransmitter systems, which could be beneficial in treating disorders like depression or anxiety.

Case Studies

Recent studies have indicated the compound's efficacy in preclinical models. For instance, it has shown promising results in assays designed to evaluate its neuroprotective effects against oxidative stress, a common pathway in neurodegenerative diseases .

Receptor Interaction Studies

Research has demonstrated that this compound can serve as a ligand for specific receptors involved in pain modulation and cognitive function. Its binding affinity and selectivity can be assessed through various in vitro assays, contributing to the understanding of receptor dynamics .

In Vivo Studies

In vivo studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies are vital for determining the therapeutic window and potential side effects associated with its use .

Mechanistic Studies

The compound is utilized in mechanistic studies aimed at understanding the pathways involved in neuronal signaling and plasticity. By employing this compound, researchers can elucidate the role of specific neurotransmitter systems and their implications in learning and memory processes .

Neuroprotective Research

In neuroprotective research, this compound is being investigated for its ability to protect neurons from apoptotic pathways triggered by toxic substances or stressors. This application is particularly relevant in developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as proteins or enzymes. The aminopyridine group can form hydrogen bonds or other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous tert-butyl carbamates and pyridine derivatives. Below is a detailed analysis:

Piperidine-Based Carbamates with Pyrazole/Pyridine Substituents

describes tert-butyl carbamates with pyrazole substituents, synthesized via hydrazine coupling reactions. Key examples include:

- Compound 5m: tert-Butyl (3S)-3-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate. Key differences: Lacks the 3-aminopyridin-4-yl group but includes a p-tolyl-substituted pyrazole. Properties: Higher yield (81%) and lower optical rotation ([α]D20 = −4.3) compared to the target compound, suggesting stereochemical and electronic effects influence reactivity .

- Compound 5o : tert-Butyl (3S)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate.

Pyridine Derivatives with tert-Butyl Carbamate Groups

and list pyridine-based analogs:

- tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (CAS: 1105675-60-2): Key differences: Substituted with a methoxy group and methylcarbamate on pyridine, lacking the piperidine ring.

- tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate :

Piperidine Carbamates with Pharmaceutical Relevance

describes tert-butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate (PDB 3Q6):

- Key differences: Incorporates a pyrimidine-indazolyl moiety instead of 3-aminopyridine.

- Implications : Higher molecular weight (438.526 vs. ~307–350 for other analogs) and aromaticity (17 aromatic bonds) suggest enhanced binding affinity for nucleic acid targets .

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Implications

- Stereochemistry : The (3R,5S) configuration of the target compound distinguishes it from diastereomers like 5o (3S), which exhibit opposite optical activities. This enantiomeric specificity is critical for interactions with chiral biological targets .

- Substituent Effects: The 3-aminopyridin-4-yl group provides hydrogen-bonding capability, enhancing binding to enzymatic active sites compared to non-polar groups (e.g., trifluoromethylphenyl in 5n) .

- Synthetic Challenges : Lower yields in compounds like 5o (63%) vs. 5m (81%) highlight the difficulty of introducing electron-withdrawing groups (e.g., CF3) during synthesis .

Biological Activity

tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate, also known by its CAS number 1187056-55-8, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews its biological activity based on various studies, focusing on its mechanisms of action, efficacy, and safety.

The molecular formula of this compound is with a molecular weight of 305.42 g/mol. The compound features a piperidine ring substituted with an aminopyridine moiety, which is crucial for its biological activity.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. In vitro studies reported an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .

- Reduction of Amyloid Aggregation : It has demonstrated the ability to inhibit amyloid beta (Aβ) aggregation significantly, with an 85% reduction observed at a concentration of 100 μM. This property is vital as Aβ aggregation is a hallmark of Alzheimer's pathology .

- Neuroprotective Effects : The compound has been shown to protect astrocytes from Aβ-induced cytotoxicity. In experiments where astrocytes were treated with Aβ 1-42, the presence of this compound improved cell viability from 43.78% to 62.98% .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Safety Profile

The safety profile of this compound indicates potential skin irritation and serious eye damage upon exposure . Further toxicological evaluations are necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.